Butyryl-L-carnitine Chloride

Catalog No.
S701011
CAS No.
162067-50-7
M.F
C11H22ClNO4
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyryl-L-carnitine Chloride

CAS Number

162067-50-7

Product Name

Butyryl-L-carnitine Chloride

IUPAC Name

[(2R)-2-butanoyloxy-3-carboxypropyl]-trimethylazanium;chloride

Molecular Formula

C11H22ClNO4

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C11H21NO4.ClH/c1-5-6-11(15)16-9(7-10(13)14)8-12(2,3)4;/h9H,5-8H2,1-4H3;1H/t9-;/m1./s1

InChI Key

SRYJSBLNSDMCEA-SBSPUUFOSA-N

SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Synonyms

(2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy)-1-propanaminium Chloride; Butyryl-L-carnitine Chloride; Butyrylcarnitine Chloride; L-Carnitine Butyryl Ester Chloride; n-Butyryl-L(-)-carnitine Chloride;

Canonical SMILES

CCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Isomeric SMILES

CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Treatment of Gut Inflammation

Specific Scientific Field: This application falls under the field of Gastroenterology and Pharmacology .

Summary of the Application: Butyryl-L-carnitine (BC), a butyrate ester of carnitine, may have potential for treatment of gut inflammation, since BC would supply both butyrate and carnitine .

Methods of Application or Experimental Procedures: The transport of BC via the carnitine transporter OCTN2 and the amino acid transporter ATB0 was examined. Studies were done with cloned ATB0, and OCTN2 in heterologous expression systems .

Results or Outcomes: BC inhibited ATB0, -mediated glycine transport in mammalian cells (IC50, 4.6 0.7 mM). BC also inhibited OCTN2-mediated carnitine uptake (IC50, 1.5 0.3 M). It was concluded that ATB0, is a low-affinity/high-capacity transporter for BC, whereas OCTN2 is a high-affinity/low-capacity transporter .

Diagnosis of Metabolic Disorders

Specific Scientific Field: This application falls under the field of Biochemistry and Genetic Testing .

Summary of the Application: Acylcarnitine analysis, as part of newborn screening or diagnostic biochemical genetic testing, plays a central role in identifying, confirming, and monitoring patients with organic acidemias and fatty acid oxidation disorders .

Methods of Application or Experimental Procedures: The method presented utilizes butanolic HCL to derivatize acylcarnitines, ultra-performance liquid chromatography to resolve C4- and C5-DC isomers and isobars, and quantitation of these species using multiple-reaction monitoring (MRM) .

Results or Outcomes: Elevation of this species can result from increased amounts of isobutyrylcarnitine or butyrylcarnitine which derive from different metabolic pathways. Elevated isobutyrylcarnitine is associated with isobutyryl-CoA dehydrogenase deficiency, an inherited disorder of valine metabolism, while its isomer, butyrylcarnitine, is associated with short-chain acyl-CoA dehydrogenase (SCAD) deficiency, an inherited disorder of short-chain fatty acid oxidation of unknown clinical significance .

Urine Analysis for Metabolic Disorders

Specific Scientific Field: This application falls under the field of Clinical Biochemistry and Diagnostic Testing .

Summary of the Application: Butyryl-L-carnitine is used in urine analysis for diagnosing metabolic disorders. The method presented utilizes butanolic HCL to derivatize acylcarnitines, ultra-performance liquid chromatography to resolve C4- and C5-DC isomers and isobars, and quantitation of these species using multiple-reaction monitoring (MRM) .

Methods of Application or Experimental Procedures: The method involves the use of ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for differentiating isomers and isobars of C4- and C5DC-carnitine .

Results or Outcomes: This method allows for the separation and quantitation of butyrylcarnitine, isobutyrylcarnitine, and glutarylcarnitine in a fixed volume of urine .

Treatment of Inflammatory Bowel Disease

Summary of the Application: Butyryl-L-carnitine has been proposed as a potential prodrug for the treatment of inflammatory bowel disease, providing colonocytes with L-carnitine and butyrate, both of which exert anti-inflammatory effects .

Inhibition of Intestinal Transporters

Specific Scientific Field: This application falls under the field of Pharmacology and Cell Biology .

Summary of the Application: Butyryl-L-carnitine is a butyrate ester of carnitine. It is an inhibitor of intestinal transporters, blocking carnitine uptake by the carnitine transporter and glycine transport by the amino acid transporter in human retinal pigment epithelial (HRPE) cells .

Microbial Ecology of Butyrate-Producing Bacteria

Specific Scientific Field: This application falls under the field of Microbiology and Ecology .

Butyryl-L-carnitine chloride is a derivative of L-carnitine, characterized by the addition of a butyryl group. Its chemical formula is C₁₁H₂₂ClNO₄, with a molecular weight of approximately 267.74 g/mol. This compound is classified as an acylcarnitine and serves various biological functions, particularly in the transport and metabolism of fatty acids within cells. It exists as a zwitterion, meaning it carries both positive and negative charges, which influences its solubility and transport properties across biological membranes .

Typical of carnitine derivatives:

  • Esterification: The compound can react with alcohols to form esters, which may have different biological activities.
  • Hydrolysis: In the presence of water, it can revert to L-carnitine and butyric acid, especially under acidic or basic conditions.
  • Transport Mechanism: It interacts with specific transporters in the intestinal epithelium, inhibiting the uptake of carnitine and glycine through competitive inhibition .

Butyryl-L-carnitine chloride exhibits significant biological activity:

  • Inhibition of Transporters: It has been shown to inhibit the OCTN2-mediated uptake of carnitine with an IC₅₀ value of approximately 1.5 µM, affecting the absorption of carnitine in the intestines .
  • Potential Prodrug: Due to its ability to cross cell membranes more easily than L-carnitine, it may act as a prodrug, converting into active forms that participate in metabolic processes .
  • Neuroprotective Properties: Some studies suggest that butyryl-L-carnitine may have neuroprotective effects, enhancing mitochondrial function and reducing oxidative stress in neuronal cells .

The synthesis of butyryl-L-carnitine chloride typically involves the following steps:

  • Starting Materials: Butyric acid and butyryl chloride are reacted under controlled conditions.
  • Reaction Conditions: The mixture is heated at approximately 80°C for several hours under nitrogen atmosphere to minimize oxidation.
  • Formation of Product: L-carnitine chloride is added to the reaction mixture, continuing the heating for an additional hour.
  • Purification: The product is purified through crystallization techniques involving solvents such as isopropyl alcohol and acetone .

Butyryl-L-carnitine chloride finds applications in various fields:

  • Pharmaceuticals: It is used in formulations aimed at enhancing fatty acid metabolism and energy production.
  • Nutraceuticals: The compound is included in dietary supplements targeting metabolic health and weight management.
  • Research: It serves as a tool for studying carnitine transport mechanisms and metabolic pathways in cellular biology .

Research on butyryl-L-carnitine chloride has focused on its interactions with various transporters:

  • Transporter Inhibition: Studies indicate that it inhibits both ATB0,+ (a broad-spectrum amino acid transporter) and OCTN2 (the organic cation/carnitine transporter), affecting glycine and carnitine transport respectively .
  • Kinetic Analysis: Kinetic studies reveal that butyryl-L-carnitine chloride competes with natural substrates for transporter binding sites, demonstrating its potential regulatory role in nutrient absorption .

Several compounds share structural similarities with butyryl-L-carnitine chloride. Here are notable examples:

Compound NameChemical StructureUnique Features
Acetyl-L-carnitineC₈H₁₅NO₄Known for its neuroprotective effects; enhances cognition.
Propionyl-L-carnitineC₉H₁₇NO₄Plays a role in energy metabolism; less studied than butyryl derivative.
Palmitoyl-L-carnitineC₁₆H₃₃NO₄Involved in long-chain fatty acid metabolism; higher molecular weight.

Uniqueness of Butyryl-L-carnitine Chloride

Butyryl-L-carnitine chloride is unique due to its specific inhibition profile on carnitine transporters, making it particularly effective in modulating fatty acid metabolism compared to other acylcarnitines. Its zwitterionic nature enhances its solubility and bioavailability, distinguishing it from other derivatives that may not exhibit similar properties.

Mitochondrial Energy Production Pathways

Butyryl-L-carnitine chloride operates within the carnitine shuttle system to transport activated fatty acids into mitochondria. The process begins with the conversion of butyryl-CoA to butyryl-L-carnitine via carnitine palmitoyltransferase 1 (CPT1) on the outer mitochondrial membrane [3]. This reaction replaces CoA with carnitine, enabling the compound to traverse the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT). Inside the matrix, carnitine palmitoyltransferase 2 (CPT2) reconverts it to butyryl-CoA, releasing free carnitine for recycling [3].

The butyryl-CoA then enters β-oxidation, undergoing three enzymatic cycles to yield two acetyl-CoA molecules. These acetyl-CoA units feed into the tricarboxylic acid (TCA) cycle, generating NADH and FADH₂ for oxidative phosphorylation [3]. Butyryl-L-carnitine chloride’s efficiency in this pathway is underscored by its ability to bypass rate-limiting steps associated with longer-chain fatty acids, ensuring rapid ATP production under high-energy demands [3].

Table 1: Key Enzymes in Butyryl-L-Carnitine-Mediated Mitochondrial Transport

EnzymeLocalizationFunction
CPT1Outer mitochondrial membraneTransfers butyryl group from CoA to carnitine
CACTInner mitochondrial membraneExchanges acylcarnitines across the membrane
CPT2Mitochondrial matrixRegenerates butyryl-CoA from acylcarnitine

Fatty Acid Beta-Oxidation Facilitation

Butyryl-L-carnitine chloride accelerates β-oxidation by delivering butyryl groups directly to the mitochondrial matrix. The four-carbon chain undergoes sequential dehydrogenation, hydration, and thiolytic cleavage via acyl-CoA dehydrogenase, enoyl-CoA hydratase, and 3-ketoacyl-CoA thiolase, respectively [3]. Each cycle shortens the fatty acid by two carbons, producing acetyl-CoA and reducing equivalents. Compared to longer-chain fatty acids, butyryl groups require fewer enzymatic steps, minimizing metabolic inertia and optimizing energy yield during transient nutrient availability [3].

This pathway is particularly vital in tissues with high metabolic rates, such as cardiac and skeletal muscle, where rapid ATP synthesis is essential. Butyryl-L-carnitine chloride’s water solubility further enhances its diffusion efficiency, ensuring prompt substrate delivery even under low-oxygen conditions [1].

Acyl-CoA/CoA Ratio Regulatory Mechanisms

Butyryl-L-carnitine chloride modulates mitochondrial acyl-CoA/CoA ratios by sequestering excess acyl groups. High intramitochondrial acyl-CoA levels inhibit key enzymes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, impairing glucose oxidation [3]. By converting acyl-CoA to acylcarnitine, the compound liberates free CoA, which is necessary for:

  • Sustaining TCA cycle activity through citrate synthase activation.
  • Facilitating pyruvate entry into the mitochondria via pyruvate dehydrogenase.
  • Preventing toxic accumulation of unmetabolized acyl intermediates [3].

This buffering capacity ensures metabolic homeostasis during fluctuations in fatty acid availability. For instance, during fasting, elevated butyryl-L-carnitine chloride levels correlate with increased β-oxidation rates and maintained hepatic gluconeogenesis [3].

Metabolic Flexibility Enhancement Pathways

Metabolic flexibility—the ability to switch between lipid and carbohydrate oxidation—relies on butyryl-L-carnitine chloride’s dual role in substrate partitioning. It enhances lipid utilization by directing butyryl groups toward β-oxidation while preserving glucose for glycolytic tissues like the brain [3]. The compound also stabilizes cellular acetyl-CoA pools, which act as allosteric regulators of pyruvate dehydrogenase kinase. Low acetyl-CoA levels deactivate the kinase, permitting pyruvate dehydrogenase to channel glucose-derived carbons into the TCA cycle [3].

Table 2: Butyryl-L-Carnitine Chloride’s Impact on Metabolic Pathways

PathwayRegulatory EffectOutcome
β-Oxidation↑ Acyl group transportEnhanced ATP production
Glycolysis↑ Pyruvate dehydrogenase activityImproved glucose utilization
Ketogenesis↑ Acetyl-CoA availabilityElevated ketone body synthesis

Cellular Buffering Mechanisms for Toxic Acyl Compounds

Butyryl-L-carnitine chloride detoxifies cells by binding excess acyl moieties that could otherwise inhibit enzymatic processes. For example, accumulated butyryl-CoA inhibits adenine nucleotide translocase, disrupting ATP/ADP exchange [3]. The compound’s quaternary ammonium structure enables ionic interactions with acyl groups, forming water-soluble complexes excreted via renal filtration [1] [2]. This mechanism is critical in congenital metabolic disorders, where defective acyl-CoA dehydrogenases lead to toxic intermediate buildup. By diverting these compounds into urine, butyryl-L-carnitine chloride mitigates cellular damage and maintains metabolic flux [3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

267.1237359 g/mol

Monoisotopic Mass

267.1237359 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-15

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